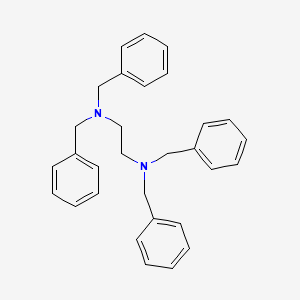

N,N,N',N'-Tetrabenzylethylenediamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N,N,N’,N’-Tetrabenzylethylenediamine” is a flexible organic molecule . It is used as a first sphere ligand in outer sphere adducts .

Synthesis Analysis

The synthesis of “N,N,N’,N’-Tetrabenzylethylenediamine” involves single crystal X-ray diffraction (SC-XRD) and DFT calculations . Slow crystallization of the molecule in the solution-state yields two polymorphs (Lα-phase and Lβ-phase) with Z′ = 0.5 . Fast crystallization by rapid cooling from solution and directly from melt allows a third, less stable polymorph with Z′ = 2 (Lγ-phase) .Molecular Structure Analysis

The molecular structure of “N,N,N’,N’-Tetrabenzylethylenediamine” has been studied using quantum mechanical (QM) calculations specific for the solid state . The experimental X-ray structures were compared against the optimized structures from DFT . It was found that Lβ-phase is the most stable and Lγ-phase is the least stable phase .Applications De Recherche Scientifique

Complexation and Catalysis : N,N,N',N'-Tetrabenzylethylenediamine (TBEn) is utilized in the formation of metal complexes, particularly with copper(II). These complexes are investigated for their structure and properties using various spectroscopic methods and have potential applications in catalysis. Notably, TBEn has been found to undergo degradation in the presence of copper(II) halides, leading to unexpected decomposition products (Patel, Shirali, & Goldberg, 1975).

Chelating Agents and Ligand Synthesis : this compound derivatives are synthesized as bifunctional Schiff-base ligands. These ligands are characterized by spectroscopic methods and have been explored for complexation trials with technetium-99m, demonstrating their potential as chelating agents in various applications (Mishra et al., 2003).

Copper-Catalyzed Cross-Coupling Reactions : This compound acts as an efficient bidentate ligand in copper-catalyzed formation of C-N bonds, demonstrating its use in facilitating copper-catalyzed cross-coupling reactions of aryl iodides with amides (Hosseinzadeh, Golchoubian, & Masoudi, 2008).

Iron Chelation : TBEn derivatives have been studied for their ability to chelate iron, especially in the context of protecting cells against iron-catalyzed oxidative damage. These studies involve characterizing ferric iron complexes of TBEn derivatives in aqueous solutions, providing insights into their potential biological applications (Serratrice, Galey, Aman, & Dumats, 2001).

Vanadium(IV) Complex Synthesis : A study reported the synthesis of a non-oxo vanadium(IV) complex from TBEn, providing valuable information on its structural and electrochemical properties. This research opens avenues for exploring such complexes in various scientific fields (Neves et al., 1992).

Ion Sensing Technologies : TBEn derivatives have been used in the synthesis of nickel chelates, which are then applied in creating polyvinyl chloride-based membrane sensors. These sensors demonstrate selective sensitivity to Nickel(II) ions, showing the compound's potential in environmental and biological sensing applications (Jain, Gupta, Ganeshpure, & Raisoni, 2005).

Orientations Futures

Propriétés

IUPAC Name |

N,N,N',N'-tetrabenzylethane-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32N2/c1-5-13-27(14-6-1)23-31(24-28-15-7-2-8-16-28)21-22-32(25-29-17-9-3-10-18-29)26-30-19-11-4-12-20-30/h1-20H,21-26H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEOVMYVAKUPUBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CCN(CC2=CC=CC=C2)CC3=CC=CC=C3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2902802.png)

![1-[3-[(5-Chloro-2-methoxyphenyl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2902803.png)

![N-(cyclopropylmethyl)-N-(prop-2-yn-1-yl)-2-(pyridin-4-yl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B2902813.png)

![4-chloro-N-(5-{1-[4-(methylsulfonyl)phenyl]-5-oxopyrrolidin-3-yl}-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2902814.png)

![2-[5-(1,3-Thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2902822.png)

![7-[(2-Fluorophenyl)methyl]-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2902823.png)

![tert-butyl [3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetate](/img/structure/B2902824.png)

![7-chloro-2-(((4-((3,4-difluorophenyl)amino)quinazolin-2-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2902825.png)